molecular formula C15H20N4O2S B2861123 N-((2-(dimethylamino)pyrimidin-4-yl)methyl)-3,4-dimethylbenzenesulfonamide CAS No. 1797082-69-9

N-((2-(dimethylamino)pyrimidin-4-yl)methyl)-3,4-dimethylbenzenesulfonamide

Cat. No.: B2861123
CAS No.: 1797082-69-9
M. Wt: 320.41
InChI Key: ZEWNYWJXBIEOCZ-UHFFFAOYSA-N
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Description

N-((2-(Dimethylamino)pyrimidin-4-yl)methyl)-3,4-dimethylbenzenesulfonamide (CAS 1797082-69-9) is a synthetic organic compound with a molecular formula of C15H20N4O2S and a molecular weight of 320.41 g/mol . This chemical belongs to a class of benzenesulfonamide derivatives incorporating a pyrimidine moiety, a structural feature common in compounds investigated for their biological activity, particularly in oncology research . Compounds with similar 2,4,5-substituted pyrimidine scaffolds have been identified in scientific literature as inhibitors of specific kinase targets, such as AXL receptor tyrosine kinase, which is a promising target in cancer therapy due to its role in tumor growth, metastasis, and drug resistance . The mechanism of action for such inhibitors typically involves binding to the kinase domain, thereby blocking its enzymatic activity and downstream signaling pathways, such as PI3K/AKT and RAS/RAF, which are crucial for cell survival and proliferation . Researchers can source this compound from qualified suppliers, with various quantities available for laboratory use . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should consult the supplier's Certificate of Analysis for detailed specifications on purity and identity.

Properties

IUPAC Name

N-[[2-(dimethylamino)pyrimidin-4-yl]methyl]-3,4-dimethylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O2S/c1-11-5-6-14(9-12(11)2)22(20,21)17-10-13-7-8-16-15(18-13)19(3)4/h5-9,17H,10H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEWNYWJXBIEOCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)NCC2=NC(=NC=C2)N(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((2-(dimethylamino)pyrimidin-4-yl)methyl)-3,4-dimethylbenzenesulfonamide typically involves multi-step organic reactions. One common method starts with the preparation of the pyrimidine ring, followed by the introduction of the dimethylamino group. The final step involves the sulfonation of the benzene ring to attach the benzenesulfonamide moiety. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial for optimizing yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled to ensure consistency and efficiency. The use of continuous flow reactors can also be explored to enhance production rates and reduce costs .

Chemical Reactions Analysis

Types of Reactions

N-((2-(dimethylamino)pyrimidin-4-yl)methyl)-3,4-dimethylbenzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific solvents, temperature control, and sometimes the use of catalysts to drive the reactions to completion .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups onto the aromatic rings .

Scientific Research Applications

N-((2-(dimethylamino)pyrimidin-4-yl)methyl)-3,4-dimethylbenzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-((2-(dimethylamino)pyrimidin-4-yl)methyl)-3,4-dimethylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the benzenesulfonamide moiety can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

The provided evidence highlights compounds with partial structural or functional similarities. A detailed comparison is outlined below:

Sulfonamide-Based Analogues

Example from : 4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide shares the benzenesulfonamide group but differs in its core structure (pyrazolo[3,4-d]pyrimidine vs. dimethylamino-pyrimidine) and additional substituents (fluorinated chromene).

  • The fluorine substituents enhance metabolic stability but increase molecular weight (589.1 g/mol vs. ~350–400 g/mol estimated for the target compound). Melting Point: 175–178°C (patent compound) vs. unlisted for the target compound .

Benzamide Derivatives

Examples from : 3,4-Dichloro-N-[[1-(dimethylamino)cyclohexyl]methyl]benzamide and 3,4-dichloro-N-(2-dimethylamino-cyclohexyl)-N-methyl-benzamide are benzamide analogues with dimethylamino-cyclohexyl groups.

  • Key Differences: Functional Group: Benzamide (amide bond) vs. sulfonamide (sulfonamide bond). The latter is more acidic and polar. Substituents: 3,4-Dichloro (electron-withdrawing) vs. 3,4-dimethyl (electron-donating) on the benzene ring, altering electronic and steric profiles.

Pyrimidine-Containing Compounds

The dimethylamino group on pyrimidine may enhance hydrogen bonding and solubility compared to unsubstituted pyrimidines.

Research Implications

  • Pharmacological Potential: The target compound’s sulfonamide-pyrimidine hybrid may offer advantages in selectivity and solubility over benzamide derivatives.
  • Safety Profile : Unlike the regulated benzamides in , the absence of halogen substituents (e.g., chlorine) in the target compound may reduce toxicity risks.
  • Synthetic Feasibility: The dimethylamino-pyrimidine scaffold could simplify synthesis compared to the multi-step procedures required for fluorinated chromene systems in .

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